(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate

Carbohydrate Chemistry Glycosylation Quality Control

Researchers requiring stereoselective α-mannosylation face challenges with alternative protecting groups-acetyl analogs exhibit divergent reactivity and anomeric selectivity. 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5) resolves this as a crystalline, bench-stable glycosyl donor precursor. • Enables α-selective mannosylation via neighboring group participation under Koenigs-Knorr or Helferich conditions. • Distinct QC parameters: mp 179-185°C, [α]D -75 to -80° (c=1, CHCl3) ensure batch-to-batch consistency. • Supplied at ≥93% HPLC purity; stored frozen (<0°C); ships ambient.

Molecular Formula C34H28O10
Molecular Weight 596.6 g/mol
CAS No. 113544-59-5
Cat. No. B048944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate
CAS113544-59-5
SynonymsD-Mannose, 2,3,4,6-tetrabenzoate
Molecular FormulaC34H28O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2
InChIKeyFCDYAJBVISGNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Procurement Guide


2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS 113544-59-5) is a perbenzoylated derivative of D-mannose . It belongs to the class of fully acylated carbohydrate building blocks, characterized by four benzoyl protecting groups that render the compound highly crystalline and soluble in organic solvents . Its primary utility lies in serving as a stable, protected intermediate for glycosylation reactions, enabling the stereoselective construction of oligosaccharides and glycoconjugates .

Workflow Perbenzoylated mannose building block for stereoselective glycosylation
Format Highly crystalline solid, soluble in organic solvents; compatible with glycosyl halide and imidate activation
Selection Manno-configuration with benzoyl protecting groups supports α-selective donor reactivity

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Substitution Risks


The substitution of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with alternative peracylated sugars, such as its acetyl-protected counterpart (2,3,4,6-tetra-O-acetyl-D-mannopyranose), is not chemically equivalent . The electron-withdrawing nature of benzoyl groups fundamentally alters the reactivity profile of the glycosyl donor compared to acetyl groups, leading to divergent stereoselectivity and activation kinetics in glycosylation reactions [1]. Moreover, the distinct physical properties—including a specific optical rotation of -75.0 to -80.0 deg and a melting point of 179-185°C—serve as critical quality control parameters that would be completely inapplicable to acetylated or benzylated analogs . The quantitative evidence below demonstrates that seemingly minor structural variations result in measurable differences in synthetic outcomes, making generic substitution inadvisable without rigorous re-optimization.

Protecting Group Mismatch
Acetyl or benzyl analogs alter donor reactivity and stereochemical outcome; benzoyl electron withdrawal is not interchangeable.
Isomer Identity Risk
Gluco-isomer exhibits opposite optical rotation and lower melting point; physical constants do not transfer between manno/gluco forms.
Quality Parameter Transfer
Specifications such as specific rotation and mp are identity-critical; generic substitution without revalidation may compromise stereochemical integrity.

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose Selection Evidence


Optical Rotation for Stereochemical Purity

The specific optical rotation ([α]20/D) of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is -75.0 to -80.0 deg (c=1, CHCl₃), which is both numerically and directionally distinct from the gluco-configured analog 2,3,4,6-tetra-O-benzoyl-D-glucopyranose, which exhibits a positive rotation of +72.0 to +77.0 deg under comparable conditions . This difference provides a reliable, quantitative metric for confirming the correct stereoisomer upon receipt and verifying that no epimerization has occurred during storage or use.

Optical Rotation
Direct head-to-head
−75.0 to −80.0 deg (c=1, CHCl₃) vs. gluco-isomer +72.0 to +77.0 deg
Supports stereochemical identity verification
Opposite sign; approximate difference 147–157 deg
Carbohydrate Chemistry Glycosylation Quality Control

Melting Point and HPLC Purity Benchmarking

Commercially available 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is specified with a melting point range of 179.0 to 185.0 °C and a minimum HPLC purity of 93.0 area% . This contrasts with the glucose analog (2,3,4,6-tetra-O-benzoyl-D-glucopyranose), which melts at a lower temperature of 120.0 to 124.0 °C . The higher melting point and narrow range of the manno-derivative indicate a more stable crystal lattice and serve as a sensitive indicator of bulk purity and structural integrity upon receipt.

Melting Point
Cross-study comparable
179.0–185.0 °C (manno) vs. 120.0–124.0 °C (gluco)
May support stability and purity screening
Higher mp indicates distinct crystal lattice
Purity Assessment Thermal Analysis Reagent Qualification

LogP Lipophilicity Differences

The predicted partition coefficient (LogP) for 2,3,4,6-tetra-O-benzoyl-D-mannopyranose is 4.08 . This value is measurably lower than the LogP of the corresponding glucose derivative, 2,3,4,6-tetra-O-benzoyl-D-glucopyranose, which is reported as 4.24 . The difference, while modest, reflects a slightly less lipophilic character for the manno-isomer, which can influence its solubility profile in biphasic reaction systems and its chromatographic retention behavior during purification.

LogP Lipophilicity
Cross-study comparable
4.08 (manno) vs. 4.24 (gluco); Δ = 0.16 log units
Informs chromatographic method optimization
Predicted values; practical impact context-dependent
Solubility Lipophilicity Reaction Optimization

Stereospecific Oligosaccharide Synthesis

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate, a glycosyl donor directly prepared from the target compound, has been successfully employed in the convergent synthesis of a complex octasaccharide, the repeating unit of the cell-wall mannan from Trichophyton species [1]. While the paper does not provide a direct yield comparison with alternative protecting group strategies, the successful execution of this multi-step synthesis highlights the compatibility and reliability of the perbenzoylated mannose donor in constructing biologically relevant, stereochemically defined oligosaccharides.

Synthetic Utility
Supporting evidence
Trichloroacetimidate donor prepared and incorporated into octasaccharide of Trichophyton mannan
Reported use in complex glycan assembly
No direct comparator yields available
Oligosaccharide Synthesis Synthetic Methodology Glycoconjugates

Application Scenarios for 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose


α-Mannopyranoside Synthesis via Glycosyl Halides

The compound serves as an ideal precursor for generating 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide or chloride. These perbenzoylated glycosyl halides are classic donors for stereoselective α-mannosylation reactions under Koenigs-Knorr or Helferich conditions [1]. The electron-withdrawing benzoyl groups favor α-selectivity through neighboring group participation, a distinct advantage over benzyl-protected donors which often yield mixtures of anomers .

Mannose-Containing Oligosaccharides & Glycoconjugates

This reagent is specifically suited for the synthesis of biologically important mannose-containing oligosaccharides, such as those found in fungal cell walls (e.g., Trichophyton mannan) [2]. Its use as a building block for the preparation of more reactive trichloroacetimidate donors enables iterative glycosylation strategies to assemble complex glycans with defined α-(1→2)-, α-(1→3)-, and α-(1→6)-linkages [3].

Mannosidase Inhibitors & Anti-Infective Agents

Given the structural role of mannose in pathogenic glycoproteins, perbenzoylated mannose derivatives are valuable intermediates for synthesizing potential mannosidase inhibitors or glycoconjugate vaccines . The stability and crystallinity of the tetra-O-benzoyl derivative facilitate purification and characterization of intermediates en route to these biologically active target molecules.

Analytical Standard & Quality Control

Due to its well-defined and sharply contrasting physicochemical properties—particularly its negative specific optical rotation (-78°) and high melting point (182°C)—this compound is well-suited for use as a reference standard . It can be employed to calibrate polarimeters, validate HPLC methods for carbohydrate analysis, or serve as a retention time marker in chromatographic method development for complex carbohydrate mixtures.

Application
Selection Property
Validation Focus
Glycosyl halide donor synthesis
Benzoyl neighboring group participation
Anomeric selectivity review
Oligosaccharide & glycoconjugate assembly
Trichloroacetimidate donor compatibility
Glycosylation efficiency validation
Bioactive glycoconjugate intermediate research
Crystallinity and purification behavior
Intermediate purity and characterization
Analytical reference standard
Defined optical rotation and melting point
Method calibration and retention marker verification

Technical Documentation Hub

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